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Abstract
AZ7550-d5 is the deuterated form of AZ7550, a pharmacologically active metabolite of the

third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib

(AZD9291). This technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activities of AZ7550 and its deuterated analog. It includes a summary

of its inhibitory effects on Insulin-like Growth Factor-1 Receptor (IGF-1R) and its broader

context in cancer cell signaling. Detailed experimental methodologies for quantification and

cell-based assays are provided, alongside visual representations of relevant signaling

pathways to support further research and drug development efforts.

Introduction
Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring

specific EGFR mutations. Its metabolism in humans leads to the formation of active

metabolites, including AZ7550.[1] AZ7550 itself exhibits significant biological activity, notably as

an inhibitor of IGF-1R.[2] The deuterated version, AZ7550-d5, serves as a stable isotope-

labeled internal standard, which is crucial for accurate pharmacokinetic studies and therapeutic

drug monitoring of related compounds like Dosimertinib, a deuterated analog of Osimertinib.[3]

Understanding the chemical and pharmacological profile of AZ7550 and its deuterated form is

essential for optimizing cancer therapies and developing novel therapeutic strategies.
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Chemical Structure and Properties
AZ7550 is the N-desmethyl metabolite of Osimertinib.[4] The deuteration in AZ7550-d5
enhances its utility in mass spectrometry-based quantification by providing a distinct mass shift

without altering its chemical properties.

Table 1: Chemical and Physical Properties of AZ7550

Property Value Source

Molecular Formula C₂₇H₃₁N₇O₂ [5]

IUPAC Name

N-(4-methoxy-5-((4-(1-methyl-

1H-indol-3-yl)-2-

pyrimidinyl)amino)-2-(methyl(2-

(methylamino)ethyl)amino)phe

nyl)acrylamide

[5]

CAS Number 1421373-99-0 [5]

AZ7550-d5 CAS Number 2719690-99-8 [6]

Note: The precise location of the five deuterium atoms in AZ7550-d5 is not publicly disclosed in

the reviewed literature.

Mechanism of Action and Biological Activity
AZ7550 is recognized as an inhibitor of IGF-1R with an IC₅₀ of 1.6 μM.[2] While it is a

metabolite of an EGFR inhibitor, its direct activity against EGFR has also been characterized,

showing a potency and selectivity profile broadly similar to its parent compound, Osimertinib.[2]

[7]

Inhibitory Activity
The inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values of AZ7550 have been

determined in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of AZ7550
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Assay Type Cell Line Genotype IC₅₀ (nM) GI₅₀ (nM) Source

Inhibition H1975
Double

Mutant (DM)
45 19 [2][4]

Inhibition PC9
Activating

Mutant (AM)
26 15 [2][4]

Inhibition LoVo
Wild Type

(WT)
786 - [2][4]

Antiproliferati

ve
Calu3

Wild Type

(WT)
- 537 [2]

Signaling Pathways
AZ7550's activity impacts two critical signaling pathways in cancer progression: the EGFR and

IGF-1R pathways. These pathways are known to have crosstalk, and their inhibition can lead to

reduced cell proliferation, survival, and metastasis.[8]

Diagram 1: Simplified EGFR Signaling Pathway. Max Width: 760px.
Diagram 2: Simplified IGF-1R Signaling Pathway. Max Width: 760px.

Experimental Protocols
Quantification of AZ7550 by UPLC-MS/MS
This protocol is adapted from validated methods for the quantification of Osimertinib and its

metabolites in biological matrices.[3]

Sample Preparation UPLC-MS/MS Analysis

Plasma Sample (50 µL) Internal Standard (AZ7550-d5) Protein Precipitation
(Acetonitrile) Centrifugation Supernatant Collection Injection into

UPLC-MS/MS
Chromatographic Separation

(C18 Column)
Mass Spectrometry
Detection (MRM)

Data Analysis and
Quantification

Click to download full resolution via product page

Diagram 3: Experimental Workflow for AZ7550 Quantification. Max Width: 760px.
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Materials and Reagents:

AZ7550 and AZ7550-d5 reference standards

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water

Human plasma (K₂EDTA)

Instrumentation:

UPLC system

Tandem mass spectrometer

Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)

Procedure:

Sample Preparation:

To 50 µL of plasma, add the internal standard (AZ7550-d5).

Precipitate proteins by adding acetonitrile.

Vortex and centrifuge the samples.

Collect the supernatant for analysis.

UPLC-MS/MS Conditions:

Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water.

Mobile Phase B: Acetonitrile.
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Flow Rate: 0.4 mL/min.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for AZ7550

and AZ7550-d5.

Cell Proliferation Assay (MTT Assay)
This is a general protocol to assess the effect of AZ7550 on cancer cell proliferation.

Materials:

Cancer cell line of interest (e.g., H1975, PC9)

Complete cell culture medium

AZ7550 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of AZ7550 in culture medium.
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Replace the medium in the wells with the medium containing different concentrations of

AZ7550. Include a vehicle control (DMSO).

Incubate for a specified period (e.g., 72 hours).

MTT Addition and Incubation:

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form

formazan crystals.

Solubilization and Measurement:

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the GI₅₀ value by plotting cell viability against the log of the compound

concentration.

Synthesis
Detailed synthetic protocols for AZ7550 and AZ7550-d5 are not readily available in the public

domain. The synthesis of such complex molecules typically involves multi-step organic

chemistry procedures. The synthesis of the parent compound, Osimertinib, has been described

and often involves coupling of a pyrimidine core with an indole moiety and subsequent

functional group manipulations.[9] The synthesis of AZ7550 would likely proceed through a

similar intermediate, omitting the final N-methylation step of the side chain. The introduction of

deuterium in AZ7550-d5 would require the use of deuterated starting materials or specific

deuteration reactions at the desired positions.

Conclusion
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AZ7550-d5, as the deuterated analog of the active Osimertinib metabolite AZ7550, is an

indispensable tool for pharmacokinetic and metabolic studies. AZ7550 itself displays potent

inhibitory activity against cancer cell lines through its action on the IGF-1R and EGFR signaling

pathways. The data and protocols presented in this guide offer a solid foundation for

researchers and drug development professionals to further investigate the therapeutic potential

of targeting these pathways and to utilize AZ7550-d5 in advancing cancer research. Further

studies are warranted to fully elucidate the precise location of deuteration in AZ7550-d5 and to

explore its full pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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